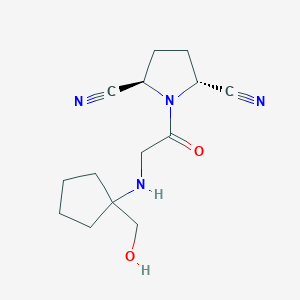
(2R,5R)-1-(2-(1-(hydroxymethyl)cyclopentylamino)acetyl)pyrrolidine-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound that features a pyrrolidine ring substituted with nitrile groups and a cyclopentyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrile Groups: Nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the Cyclopentyl Moiety: This step may involve the use of cyclopentyl derivatives and coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Nitrile groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield aldehydes or acids, while reduction of nitriles would yield primary amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Nitrile-Containing Compounds: Molecules with nitrile groups that may have different core structures.
Cyclopentyl-Substituted Compounds: Compounds featuring cyclopentyl groups attached to various molecular frameworks.
Uniqueness
Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
896734-89-7 |
|---|---|
Fórmula molecular |
C14H20N4O2 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
(2R,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H20N4O2/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14/h11-12,17,19H,1-6,9-10H2/t11-,12-/m1/s1 |
Clave InChI |
VZOVKVCGZDERPK-VXGBXAGGSA-N |
SMILES isomérico |
C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@@H]2C#N)C#N |
SMILES canónico |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
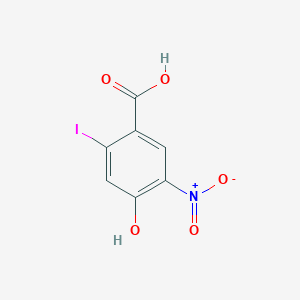
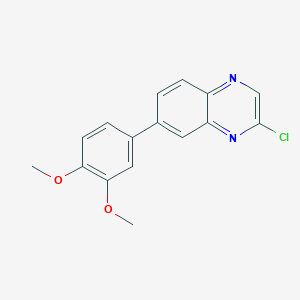
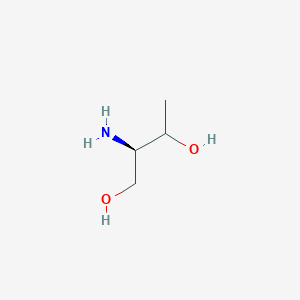
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
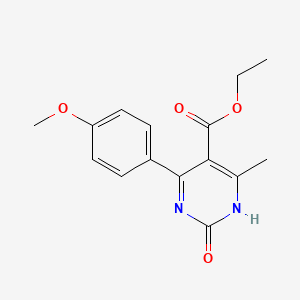
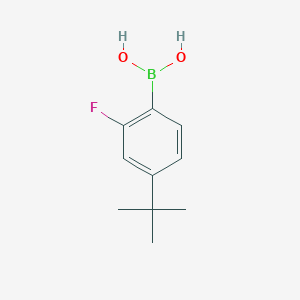

![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
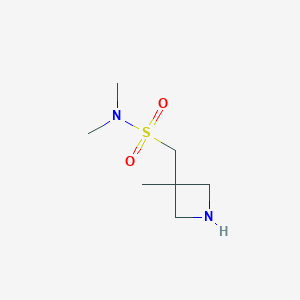
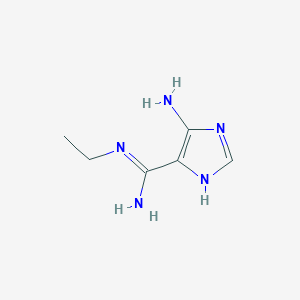
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
